N-[(4-methoxyphenyl)methyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

Medicinal Chemistry Structure-Activity Relationship Isoxazole Carboxamide

Deploy this compound as a critical comparator in isoxazole-4-carboxamide SAR campaigns. The benzyl-type (–CH₂–) spacer distinguishes it from direct aniline analogs like CAS 309950-34-3, enabling head-to-head evaluation of spacer impact on target binding and cytotoxicity. With literature precedent showing >25-fold IC₅₀ shifts from minor N-substituent changes, procuring both variants is essential for selectivity profiling across Hep3B, HeLa, MCF-7, and A375 lines. Moderate lipophilicity (logP 2.83) and compliant tPSA (54.16 Ų) ensure reliable in vitro handling without solubility artifacts.

Molecular Formula C19H18N2O3
Molecular Weight 322.4 g/mol
Cat. No. B5711606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-methoxyphenyl)methyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Molecular FormulaC19H18N2O3
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)OC
InChIInChI=1S/C19H18N2O3/c1-13-17(18(21-24-13)15-6-4-3-5-7-15)19(22)20-12-14-8-10-16(23-2)11-9-14/h3-11H,12H2,1-2H3,(H,20,22)
InChIKeyRABKJKDTSBNFQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 82 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(4-Methoxyphenyl)methyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide – Procurement-Relevant Structural and Physicochemical Profile


N-[(4-methoxyphenyl)methyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide (ChemDiv ID Y032-2182; molecular formula C₁₉H₁₈N₂O₃; MW 322.36 g/mol) is a fully synthetic 1,2-oxazole-4-carboxamide derivative bearing a 4-methoxybenzyl substituent on the carboxamide nitrogen, a 5-methyl group, and a 3-phenyl group on the isoxazole core . The compound exhibits a calculated logP of 2.83, logD of 2.83, and a topological polar surface area (tPSA) of 54.16 Ų, indicating moderate lipophilicity and drug-like permeability potential . It belongs to the broader class of phenyl-isoxazole carboxamides under investigation for anticancer and antioxidant activities [1].

Why Generic Isoxazole-4-Carboxamide Substitution Fails for N-[(4-Methoxyphenyl)methyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide


Within the isoxazole-4-carboxamide series, minor structural modifications produce dramatic shifts in anticancer potency and selectivity. In the study by Eid et al. (2021), seven close analogs (2a–2g) exhibited IC₅₀ values spanning from approximately 15 μg/mL to >400 μg/mL across Hep3B, HeLa, and MCF-7 cell lines, with compound 2g being completely inactive while 2d and 2e showed potent activity [1]. The presence of a methylene spacer between the amide nitrogen and the 4-methoxyphenyl ring—as found in this target compound—constitutes a key structural feature distinct from the direct aniline-type analog N-(4-methoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide (CAS 309950-34-3). This single-atom variation can alter amide bond geometry, hydrogen-bonding capacity, and target-binding conformation, making generic substitution unreliable without direct comparative data [1].

Quantitative Differentiation Evidence for N-[(4-Methoxyphenyl)methyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide Against Closest Analogs


Structural Distinction: Methylene Spacer vs. Direct Aniline Attachment in the 4-Methoxyphenyl Substituent

The target compound possesses a 4-methoxybenzyl group (i.e., 4-methoxyphenyl attached via a –CH₂– spacer to the amide nitrogen). Its closest cataloged analog, N-(4-methoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide (CAS 309950-34-3), lacks this methylene spacer and instead features a direct N-phenyl linkage . This structural difference alters the conformational flexibility and electronic environment of the carboxamide moiety, which in related isoxazole-amide series has been shown to produce differential cytotoxicity profiles [1].

Medicinal Chemistry Structure-Activity Relationship Isoxazole Carboxamide

Class-Level Cytotoxicity Range Demonstrates Non-Interchangeability of Isoxazole-4-Carboxamide Analogs

In a controlled screen of seven isoxazole-carboxamide derivatives (2a–2g) synthesized from a common carboxylic acid precursor, IC₅₀ values ranged from 15.48 μg/mL (most potent, compound 2d against HeLa) to >400 μg/mL (inactive, compound 2g against all lines) [1]. Compound 2d also achieved an IC₅₀ of approximately 23 μg/mL against Hep3B, with G2/M phase cell cycle arrest of 18.07% comparable to doxorubicin, while 2a showed only moderate antioxidant activity (DPPH IC₅₀ = 7.8 μg/mL vs. Trolox IC₅₀ = 2.75 μg/mL) [1]. This >25-fold potency range among close analogs demonstrates that even minor substituent variations produce non-overlapping activity profiles.

Anticancer Screening Cytotoxicity Hep3B HeLa MCF-7

Physicochemical Property Baseline for Formulation and Solubility Triage

The target compound's calculated logP (2.83), logD (2.83), and logSw (–3.29) place it in a moderate lipophilicity range favorable for membrane permeability while retaining sufficient aqueous solubility for in vitro assay handling . With 5 hydrogen-bond acceptors, 1 hydrogen-bond donor, and a tPSA of 54.16 Ų, the compound conforms to key drug-likeness filters (tPSA < 140 Ų; HBD ≤ 5; HBA ≤ 10) . These properties provide a triage baseline for researchers comparing candidates prior to committing to synthesis or procurement.

Drug-Likeness Lipophilicity Pre-formulation

Recommended Application Scenarios for N-[(4-Methoxyphenyl)methyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide Based on Available Evidence


Structure-Activity Relationship (SAR) Probe for Methylene-Spacer Effects in Isoxazole-4-Carboxamide Anticancer Series

This compound is best deployed as a comparator molecule in SAR campaigns exploring the contribution of a benzyl-type (–CH₂–) vs. direct aniline-type N-substitution on the carboxamide nitrogen. As demonstrated by Eid et al. (2021), minor N-substituent changes in isoxazole-4-carboxamides produce drastic cytotoxicity differences (>25-fold IC₅₀ range), yet the specific methylene-spacer variant has not been directly profiled alongside the aniline analog [1]. Procuring both this compound and CAS 309950-34-3 enables a head-to-head evaluation of spacer impact on target binding, selectivity, and potency.

Cancer Cell Line Panel Screening for Selective Cytotoxicity Profiling

Given the class-level precedent that isoxazole-4-carboxamide congeners show cell-line-selective activity (e.g., 2d active in HeLa and Hep3B but 2g inactive across all lines), this compound should be prioritized for multi-line cytotoxicity screening (MCF-7, HeLa, Hep3B, and additional lines such as A375 melanoma) to establish its unique selectivity signature [1]. The moderate lipophilicity (logP 2.83) and compliant tPSA (54.16 Ų) support reliable in vitro handling without solubility artifacts .

Pre-Formulation and Nano-Emulgel Feasibility Assessment

The computed logP (2.83) and logSw (–3.29) suggest compatibility with nano-emulgel delivery strategies previously validated for structurally related isoxazole-carboxamide derivatives to enhance cellular permeability . Researchers exploring formulation-based bioavailability enhancement for moderately lipophilic isoxazole amides should prioritize this compound for encapsulation and permeability studies .

Quote Request

Request a Quote for N-[(4-methoxyphenyl)methyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.